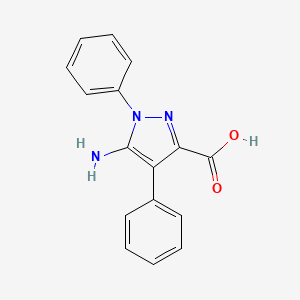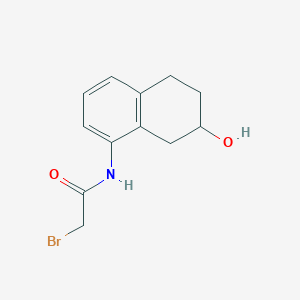
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, bromo, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the pyrimidine core under basic conditions.
Methylation: The dimethyl groups at the 4 and 6 positions are introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the bromo and dimethyl groups contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-4-methylpyrimidine: Lacks the bromo and additional methyl groups, resulting in different reactivity and applications.
2-Bromo-4,6-dimethylpyrimidine: Lacks the benzyloxy group, affecting its binding properties and biological activity.
5-(Benzyloxy)-2-chloro-4,6-dimethylpyrimidine: Similar structure but with a chloro group instead of bromo, leading to variations in chemical behavior.
Uniqueness
5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its potential as a ligand in biological systems, while the bromo and dimethyl groups provide stability and reactivity for various chemical transformations.
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
2-bromo-4,6-dimethyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H13BrN2O/c1-9-12(10(2)16-13(14)15-9)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
LWBMOOHYBDYBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Br)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





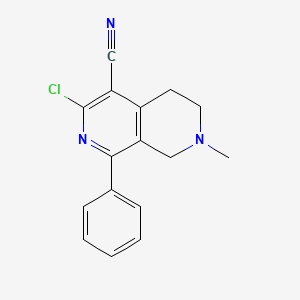

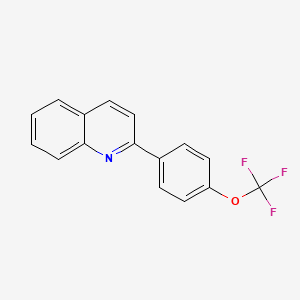

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)
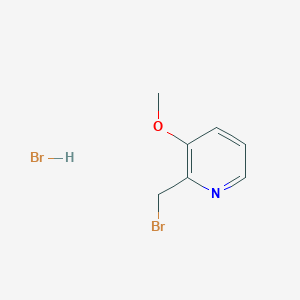

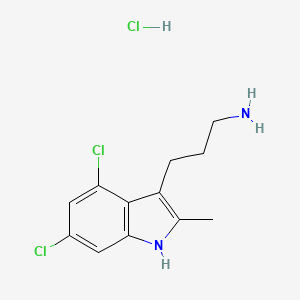
![5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11840493.png)
